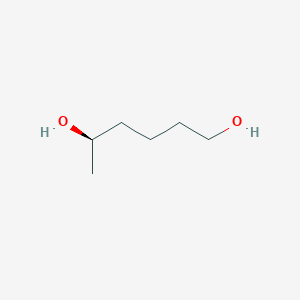
1,5-R-hexanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-R-Hexanediol, also known as hexane-1,5-diol, is an organic compound with the molecular formula C₆H₁₄O₂. It is a colorless, water-soluble liquid that is commonly used in various industrial applications. The compound is characterized by the presence of two hydroxyl groups (-OH) attached to the first and fifth carbon atoms in a six-carbon chain, making it a diol.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-R-Hexanediol can be synthesized through several methods. One common method involves the hydrogenation of adipic acid or its esters. This process typically requires high temperatures and pressures, along with the use of catalysts such as nickel or palladium . Another method involves the reduction of adipates with lithium aluminium hydride, although this method is less practical for industrial-scale production .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of bio-based furan compounds. This method is advantageous due to its sustainability and efficiency. The process involves the use of composite catalysts, such as nickel and cerium on silica, under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
1,5-R-Hexanediol undergoes various chemical reactions typical of alcohols, including:
Reduction: Reduction reactions can convert this compound to hexane by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for the oxidation of this compound to adipic acid.
Reduction: Lithium aluminium hydride (LiAlH₄) is used for the reduction of this compound to hexane.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to substitute the hydroxyl groups with chlorine atoms.
Major Products
Oxidation: Adipic acid
Reduction: Hexane
Substitution: Halogenated hexane derivatives
Scientific Research Applications
1,5-R-Hexanediol has a wide range of applications in scientific research and industry:
Chemistry: It is used as a building block for the synthesis of various polymers and resins.
Industry: It is used in the production of coatings, adhesives, and plastics.
Mechanism of Action
The mechanism of action of 1,5-R-hexanediol involves its interaction with various molecular targets and pathways. In drug delivery systems, the compound forms stable complexes with drugs, enhancing their solubility and bioavailability . In the study of biomolecular condensates, this compound interferes with weak hydrophobic interactions, helping to dissolve liquid condensates while leaving solid condensates intact .
Comparison with Similar Compounds
Similar Compounds
1,6-Hexanediol: Similar to 1,5-R-hexanediol but with hydroxyl groups on the first and sixth carbon atoms.
2,5-Hexanediol: Has hydroxyl groups on the second and fifth carbon atoms.
1,4-Butanediol: A shorter chain diol with hydroxyl groups on the first and fourth carbon atoms.
Uniqueness
This compound is unique due to its specific positioning of hydroxyl groups, which imparts distinct chemical properties and reactivity. This positioning makes it particularly useful in the synthesis of certain polymers and resins, as well as in the study of biomolecular condensates .
Properties
Molecular Formula |
C6H14O2 |
|---|---|
Molecular Weight |
118.17 g/mol |
IUPAC Name |
(5R)-hexane-1,5-diol |
InChI |
InChI=1S/C6H14O2/c1-6(8)4-2-3-5-7/h6-8H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
UNVGBIALRHLALK-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CCCCO)O |
Canonical SMILES |
CC(CCCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


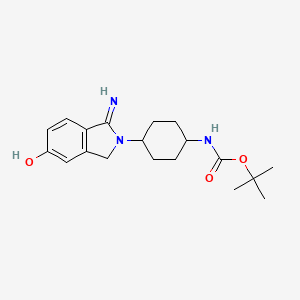
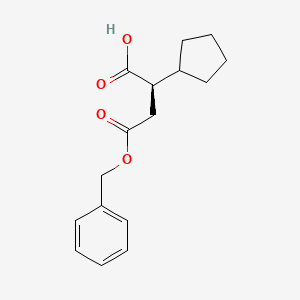
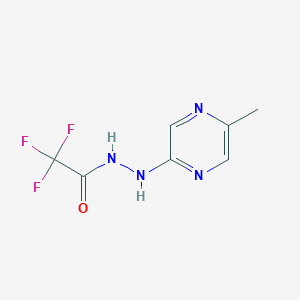

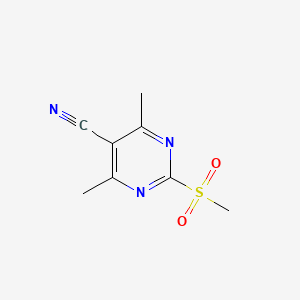




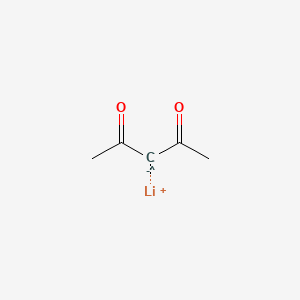
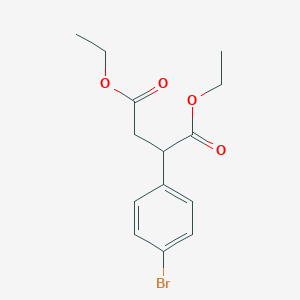
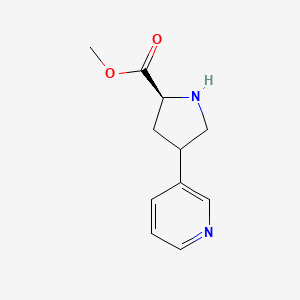
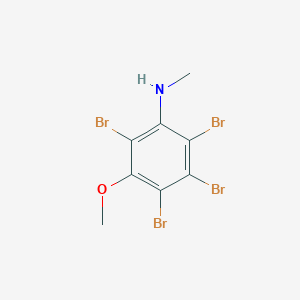
![Furo[2,3-D]pyrimidine-2,4-diamine](/img/structure/B13102474.png)
